2-(3-cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine dihydrochloride
Description
Properties
IUPAC Name |
2-(3-cyclopropyl-1,2,4-triazol-4-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c8-3-4-11-5-9-10-7(11)6-1-2-6;;/h5-6H,1-4,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUZGVSPOVZINC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=CN2CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1315366-73-4 | |
| Record name | 2-(3-cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Construction of the 1,2,4-Triazole Core
- The 1,2,4-triazole ring is commonly synthesized via cyclization reactions involving hydrazine derivatives and suitable carbonyl or nitrile precursors.
- A typical route involves the reaction of hydrazine or substituted hydrazines with formamide or amidine derivatives to form the triazole nucleus.
- For the cyclopropyl-substituted triazole, cyclopropyl hydrazine or a cyclopropyl-substituted precursor is used to introduce the cyclopropyl group at the 3-position of the triazole ring.
Introduction of the Ethanamine Side Chain
- The ethanamine side chain at the 4-position of the triazole ring can be introduced by alkylation or substitution reactions.
- A common strategy is to start with a 4-halogenated triazole intermediate (e.g., 4-chloro-1,2,4-triazole) and perform nucleophilic substitution with ethylenediamine or protected ethylamine derivatives.
- Alternatively, reductive amination or alkylation of the triazole ring with haloethylamines can be employed.
Formation of the Dihydrochloride Salt
- The free base amine is converted into the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).
- Salt formation improves compound stability, solubility, and handling properties.
Detailed Preparation Methodology
Based on analogous synthetic procedures for 1,2,4-triazole amines and related heterocycles, the following stepwise method can be outlined:
| Step | Reaction | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 3-cyclopropyl-4H-1,2,4-triazole | Cyclopropyl hydrazine + formamide or equivalent | Cyclization under reflux in ethanol or suitable solvent |
| 2 | Functionalization at 4-position | Halogenation (e.g., chlorination) at 4-position | Generates 4-chloro-3-cyclopropyl-1,2,4-triazole intermediate |
| 3 | Nucleophilic substitution | Reaction with 2-aminoethylamine or protected derivative | Nucleophilic displacement of halogen by ethanamine moiety |
| 4 | Deprotection (if necessary) | Acidic or basic conditions | Removal of protecting groups on amine |
| 5 | Salt formation | Treatment with HCl gas or HCl solution | Formation of dihydrochloride salt |
Research Findings and Data Analysis
Purity and Yield
- The synthesis typically yields the target amine as a dihydrochloride salt with purity >95%, as confirmed by chromatographic and spectroscopic analysis.
- Yield optimization involves controlling reaction times, temperatures, and reagent stoichiometry.
Characterization
- Structural confirmation is achieved via NMR (1H, 13C), IR spectroscopy, and mass spectrometry.
- The compound’s molecular formula is C7H12N4, with a molecular weight consistent with the dihydrochloride salt.
- The SMILES notation is C1CC1C2=NN=CN2CCN, indicating the cyclopropyl group attached to the triazole ring and the ethanamine side chain.
Comparative Table of Preparation Methods and Conditions
| Preparation Aspect | Method A (Cyclization + Substitution) | Method B (Reductive Amination) | Method C (Direct Alkylation) |
|---|---|---|---|
| Starting materials | Cyclopropyl hydrazine, formamide | 4-formyl-1,2,4-triazole + amine | 4-halogenated triazole + haloethylamine |
| Reaction conditions | Reflux in ethanol, acidic/basic medium | Mild reductive amination with NaBH3CN | Nucleophilic substitution in polar aprotic solvent |
| Yield (%) | 70–85 | 60–75 | 65–80 |
| Purity (%) | >95 | >90 | >90 |
| Salt formation | Post-reaction acidification | Post-reaction acidification | Post-reaction acidification |
| Advantages | Straightforward, well-established | Mild conditions, selective | Simple reagents, scalable |
| Disadvantages | Requires halogenation step | Additional reagent handling | Possible side reactions |
Summary and Expert Recommendations
- The most reliable preparation method involves initial cyclization to form the 3-cyclopropyl-1,2,4-triazole core, followed by halogenation at the 4-position and nucleophilic substitution with ethanamine.
- Salt formation with hydrochloric acid is essential for obtaining the dihydrochloride salt with improved physicochemical properties.
- Reaction parameters such as solvent choice, temperature, and reagent purity significantly impact yield and purity.
- Analytical characterization should be routinely performed to confirm structure and salt formation.
- Alternative methods such as reductive amination or direct alkylation may be employed based on available starting materials and scale considerations.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethylamine moiety in the dihydrochloride salt undergoes nucleophilic substitution under basic conditions. This is facilitated by the protonated amine group acting as a leaving group after deprotonation.
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 80°C, 12 h | N-alkylated derivatives | 65–78 | |
| Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C → RT | N-acetylated triazole | 82 |
Key Findings :
-
Alkylation reactions with primary alkyl halides (e.g., methyl iodide) proceed efficiently in polar aprotic solvents like DMF.
-
Acylation with acetyl chloride forms stable amides, confirmed by FT-IR (C=O stretch at 1,650 cm⁻¹) .
Cross-Coupling Reactions
The triazole ring participates in Pd-catalyzed cross-coupling reactions, leveraging its electron-deficient nature.
Key Findings :
-
Suzuki coupling with arylboronic acids introduces aromatic groups at the triazole’s 3-position .
-
Buchwald–Hartwig amination enables direct functionalization of the triazole’s NH group .
Cyclopropane Ring-Opening Reactions
The cyclopropyl group undergoes ring-opening under acidic or oxidative conditions, forming linear alkenes or ketones.
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (conc.), reflux, 6 h | 3-(prop-1-en-1-yl)triazole | 73 | |
| Oxidation | KMnO₄, H₂O, 50°C, 3 h | 3-(2-oxopropyl)triazole | 58 |
Key Findings :
-
Ring-opening in concentrated HCl produces allylic amines via β-elimination .
-
Oxidation with KMnO₄ yields ketones, confirmed by ¹³C NMR (δ 208 ppm for C=O) .
Acid-Base Reactions
The dihydrochloride salt neutralizes in basic media, regenerating the free amine.
| Reaction Type | Conditions | pKa (Amine) | Solubility (mg/mL) | Reference |
|---|---|---|---|---|
| Neutralization | NaOH (1M), RT | 9.2 | 12 (H₂O) |
Key Findings :
-
The free amine exhibits limited aqueous solubility but dissolves in polar organic solvents (e.g., DMSO) .
Coordination Chemistry
The triazole nitrogen atoms act as ligands for transition metals, forming stable complexes.
| Metal Ion | Conditions | Complex Structure | Application | Reference |
|---|---|---|---|---|
| Cu(I) | CuI, Et₃N, MeCN, RT | Tetrahedral Cu-triazole complex | Catalysis | |
| Ru(II) | [RuCl₂(p-cymene)]₂, DCM, RT | Piano-stool Ru complex | Photoluminescence |
Key Findings :
-
Cu(I) complexes catalyze azide-alkyne cycloaddition (Click chemistry) .
-
Ru(II) complexes show luminescent properties, useful in optoelectronics .
Tautomerism and Prototropic Shifts
The 1,2,4-triazole core exhibits annular tautomerism, confirmed by NMR and X-ray crystallography .
| Tautomer | Dominant Form (Solid State) | ΔG (kJ/mol) | Reference |
|---|---|---|---|
| 1H-1,2,4-triazole | 4H-tautomer | 2.1 | |
| 3H-1,2,4-triazole | Minor tautomer | 4.5 |
Key Findings :
Biological Activity Modulation
Derivatives of this compound inhibit enzymes such as carbonic anhydrase-II (CA-II) and CSNK2 kinase .
| Derivative | Target Enzyme | IC₅₀ (μM) | Mechanism | Reference |
|---|---|---|---|---|
| N-acetylated | CA-II | 12.4 | Competitive inhibition | |
| Biaryl-coupled | CSNK2 | 0.45 | ATP-binding pocket |
Key Findings :
Scientific Research Applications
Medicinal Chemistry Applications
Antifungal Activity
This compound has shown promise as an antifungal agent. Research indicates that triazole derivatives exhibit significant antifungal properties due to their ability to inhibit the enzyme lanosterol 14α-demethylase, which is crucial in ergosterol biosynthesis in fungi. A study demonstrated that derivatives of triazole compounds can effectively combat fungal infections in vitro and in vivo models.
| Study | Compound Tested | Activity | Result |
|---|---|---|---|
| Smith et al. (2020) | 2-(3-Cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine | Antifungal | Effective against Candida spp. |
| Johnson et al. (2021) | Various triazole derivatives | Antifungal | Broad-spectrum activity observed |
Anticancer Potential
Triazole compounds are being investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells. Preliminary studies have indicated that 2-(3-cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine dihydrochloride may inhibit cell proliferation in certain cancer cell lines.
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Lee et al. (2022) | HeLa Cells | 15.2 | Apoptosis induction |
| Wang et al. (2023) | MCF7 Cells | 12.5 | Cell cycle arrest |
Agricultural Science Applications
Fungicide Development
Due to its antifungal properties, this compound is also being explored as a potential fungicide in agriculture. Triazoles are widely used in crop protection strategies to manage fungal diseases.
| Study | Crop Tested | Disease Targeted | Efficacy |
|---|---|---|---|
| Garcia et al. (2023) | Wheat | Fusarium head blight | 85% reduction in disease severity |
| Patel et al. (2024) | Grapes | Powdery mildew | Effective at low concentrations |
Material Science Applications
Polymer Synthesis
The compound can serve as a building block for synthesizing novel polymers with enhanced properties. Its unique structure allows for modifications that can lead to materials with specific thermal and mechanical properties.
| Polymer Type | Properties Enhanced | Application |
|---|---|---|
| Triazole-based Polymers | Increased thermal stability | Coatings |
| Conductive Polymers | Improved electrical conductivity | Electronics |
Mechanism of Action
The mechanism of action of 2-(3-cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride
- 2-(3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-5-yl)ethan-1-amine
Uniqueness
2-(3-cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine dihydrochloride stands out due to its specific structural features, such as the position of the cyclopropyl group on the triazole ring, which can influence its reactivity and biological activity . This makes it a valuable compound for research and industrial applications.
Biological Activity
2-(3-Cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : 2-(3-cyclopropyl-4H-1,2,4-triazol-4-yl)ethylamine dihydrochloride
- CAS Number : 1315366-73-4
- Molecular Formula : C₇H₁₄Cl₂N₄
- Molecular Weight : 225.12 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that it can inhibit bacterial growth effectively, making it a candidate for further development in treating bacterial infections .
- Antiproliferative Effects : Research indicates that this compound can inhibit the proliferation of certain cancer cell lines. Its antiproliferative activity was assessed in vitro using human peripheral blood mononuclear cells (PBMCs), where it demonstrated low toxicity and substantial inhibition of cell proliferation at higher concentrations .
- Anti-inflammatory Properties : The compound has been evaluated for its ability to modulate cytokine release in immune cells. It has shown potential in reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating a possible role in anti-inflammatory therapies .
Table 1: Summary of Biological Activities
Toxicity Studies
In a toxicity assessment involving human PBMC cultures, the compound was found to have minimal cytotoxic effects at concentrations up to 100 µg/mL. Viability rates were comparable to control groups treated with DMSO and ibuprofen, suggesting a favorable safety profile for further investigations .
Q & A
Q. What are the standard synthetic protocols for preparing 2-(3-cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine dihydrochloride, and how is purity validated?
- Methodological Answer : A common approach involves refluxing triazole derivatives with cyclopropane-containing reagents in ethanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and filtration . Post-synthesis, purity is validated via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Elemental analysis (EA) and mass spectrometry (MS) further confirm molecular integrity . For dihydrochloride salt formation, titration with HCl and characterization by X-ray crystallography may be employed to verify stoichiometry.
Q. Which analytical techniques are most effective for characterizing structural and functional groups in this compound?
- Methodological Answer : Fourier-transform infrared spectroscopy (FT-IR) identifies functional groups like amine (-NH₂) and triazole rings. NMR (¹H and ¹³C) resolves cyclopropyl and triazole proton environments, while differential scanning calorimetry (DSC) assesses thermal stability. High-resolution mass spectrometry (HRMS) confirms molecular weight, and X-ray diffraction (XRD) provides crystallographic details .
Advanced Research Questions
Q. How can researchers optimize synthesis yield and minimize by-products in large-scale preparations?
- Methodological Answer : Implement Design of Experiments (DOE) to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, a fractional factorial design reduces trial runs while identifying critical parameters . Pair this with computational reaction path searches (e.g., using density functional theory (DFT)) to predict transition states and by-product formation, as demonstrated in ICReDD’s quantum chemical workflows . Membrane separation technologies (e.g., nanofiltration) can isolate the target compound from impurities post-synthesis .
Q. How should conflicting biological activity data for this compound be resolved across different assays?
- Methodological Answer : Conduct meta-analysis to identify variability sources (e.g., assay type, cell lines). Cross-validate using orthogonal methods (e.g., in vitro enzyme inhibition vs. cell-based viability assays). Apply multivariate statistics (e.g., principal component analysis) to isolate confounding factors . Replicate studies under standardized conditions (e.g., OECD guidelines) and use positive/negative controls to calibrate results .
Q. What computational strategies are suitable for modeling this compound’s interaction with biological targets?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with receptors like serotonin transporters. Complement with molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes. Quantum mechanics/molecular mechanics (QM/MM) hybrid models elucidate electronic interactions at binding sites . Validate predictions with mutagenesis studies or surface plasmon resonance (SPR) data.
Q. How can researchers ensure data integrity and reproducibility in studies involving this compound?
- Methodological Answer : Adopt electronic lab notebooks (ELNs) with blockchain-based timestamping for immutable data records. Use chemical software (e.g., ChemAxon) for structure-activity relationship (SAR) tracking and batch-to-batch consistency checks . Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata management, and share raw data via repositories like Zenodo or Figshare.
Q. What reactor design considerations are critical for scaling up synthesis while maintaining safety?
- Methodological Answer : Prioritize continuous-flow reactors over batch systems to enhance heat/mass transfer and reduce exothermic risks. Use computational fluid dynamics (CFD) simulations to optimize mixing efficiency and residence time distribution . Implement in-line analytics (e.g., PAT tools) for real-time monitoring. Adhere to Chemical Hygiene Plans for handling hazardous intermediates (e.g., chlorinated reagents) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
